molecular formula C18H20N4O4S B2958312 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097904-11-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2958312
M. Wt: 388.44
InChI Key: XQIIDPAZQHSJRM-UHFFFAOYSA-N
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Description

“N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound1. The compound is available for purchase, indicating its use in research or industrial applications23.



Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including hydrolysis and reductive amination4. However, the specific synthesis process for this compound is not readily available in the search results.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the search results. However, it’s known that the compound contains a cyclopropyl group, a benzothiadiazol group, and a dihydropyridine group1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds have been involved in reactions such as hydrolysis and reductive amination4.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, the molecular formula and molecular weight are provided13.


Scientific Research Applications

  • Synthesis and Biological Evaluation :

    • The synthesis and evaluation of 3-substituted imidazo[1,2-a]pyridines, including compounds related to the specified chemical, showed potential as antiulcer agents. These compounds demonstrated significant cytoprotective properties in both ethanol and hydrochloric acid models, though they did not exhibit notable antisecretory activity in gastric fistula rats (Starrett et al., 1989).
  • Antitumor Properties :

    • Benzothiazole derivatives, including structures similar to the compound , were synthesized and evaluated for their antitumor properties. The research highlighted a derivative that showed an excellent in vivo inhibitory effect on tumor growth, underscoring the potential of these compounds in cancer research (Yoshida et al., 2005).
  • Microwave-Assisted Synthesis :

    • A study on microwave-assisted synthesis explored novel pyrido[3,2-f][1,4]thiazepines. This process, involving compounds akin to the specified chemical, demonstrated better yields and shorter reaction times than traditional methods. Such research can pave the way for more efficient synthesis of similar compounds (Faty et al., 2011).
  • Antimicrobial Activities :

    • The synthesis and antimicrobial activity of new pyridine derivatives, including those related to the given compound, have been studied. These compounds showed variable and modest activity against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel et al., 2011).
  • Chemical Reactions and Applications :

    • Various studies have explored the reactions and applications of similar compounds in different chemical contexts, such as in the synthesis of 1,3,4-thiadiazoles, selenadiazoles, and triazolopyrimidines. These studies contribute to our understanding of the chemical properties and potential applications of such compounds in diverse fields (Abdelall et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for this compound are not specified in the search results. Its use in future research or applications would likely depend on the results of current studies and its demonstrated effectiveness.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-20-11-4-5-14(18(20)24)17(23)19-10-12-21-15-6-2-3-7-16(15)22(13-8-9-13)27(21,25)26/h2-7,11,13H,8-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIIDPAZQHSJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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